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XFG xyloglucan oligosaccharide DP7

Cat. No.: B1165470
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Description

Overview of Xyloglucan (B1166014) Structure and its Derivatives in Plant Biology

Xyloglucan is a key structural component of the plant cell wall, where it plays a crucial role in tethering cellulose (B213188) microfibrils, contributing to the strength and integrity of the wall. ontosight.aioup.com Its fundamental structure consists of a backbone of β-1,4-linked D-glucopyranose residues, similar to cellulose. uga.edu However, unlike cellulose, the xyloglucan backbone is frequently substituted with α-D-xylopyranose residues at the O-6 position of the glucose units. frontiersin.orgoup.com

The degree and pattern of this xylosyl substitution, as well as further substitutions on the xylose residues, give rise to a variety of xyloglucan structures across different plant species. bohrium.com Common side chains include galactose and fucose residues attached to the xylose units. frontiersin.org This structural diversity is significant in plant biology, influencing cell wall mechanics, cell expansion, and interactions with other cell wall components. oup.com

A standardized nomenclature is used to describe the structure of xyloglucan oligosaccharides, where single letters denote specific side chain structures. For instance, 'G' represents an unsubstituted glucose residue, while 'X' denotes a glucose residue substituted with xylose. Further substitutions lead to designations like 'L' (galactose-xylose-glucose) and 'F' (fucose-galactose-xylose-glucose). uga.edufrontiersin.org

Table 1: Common Xyloglucan Subunit Nomenclature

Code Structure
G Unbranched Glucosyl residue
X Xylosyl-Glucosyl residue
L Galactosyl-Xylosyl-Glucosyl residue
F Fucosyl-Galactosyl-Xylosyl-Glucosyl residue
Y Galacturonic acid-Xylosyl-Glucosyl residue
OAc O-acetylated oligosaccharide

This table is based on established xyloglucan nomenclature. uga.edufrontiersin.orgnih.gov

The enzymatic or chemical breakdown of the xyloglucan polymer yields xyloglucan oligosaccharides (XGOs), which are shorter fragments of the parent polysaccharide. These oligosaccharides have been shown to possess biological activities that are distinct from the structural role of the intact xyloglucan polymer.

The Specificity of XFG Xyloglucan Oligosaccharide DP7 within Xyloglucan Research

"this compound" refers to a specific xyloglucan oligosaccharide with a degree of polymerization (DP) of seven. This means it is composed of seven sugar units in total. The "XFG" designation describes the sequence of the side chains along the glucan backbone. While the precise sequence can vary, it indicates the presence of xylosylated (X), fucosylated-galactosylated-xylosylated (F), and unsubstituted (G) glucose residues.

The specificity of this compound lies in its defined chemical structure, which allows for the investigation of structure-function relationships in the biological activities of XGOs. Research on specific oligosaccharides like this one is crucial for understanding how the presence and arrangement of different sugar residues influence their signaling and regulatory roles in plants. The molecular weight of the non-reduced form of this compound is 1076.94 g/mol . e-biochem.com

Historical Perspective of Xyloglucan Oligosaccharide Research as Bioregulators and Signaling Molecules

The concept of oligosaccharides acting as signaling molecules, termed "oligosaccharins," emerged from the observation that fragments of plant and fungal cell wall polysaccharides could elicit biological responses in plants. nih.gov Initially, research focused on pectic fragments (oligogalacturonides) and chitin/chitosan fragments as elicitors of plant defense responses. researchgate.net

The investigation of xyloglucan oligosaccharides as bioregulators has a more recent history. For many years, xyloglucans were primarily studied for their structural role in the cell wall and as a storage polysaccharide in some seeds. oup.combohrium.com However, studies began to reveal that XGOs could influence plant growth and development. For example, specific xyloglucan fragments were found to have effects on cell elongation and adventitious root formation. nih.govresearchgate.net

More recent research has solidified the role of xyloglucan oligosaccharides as signaling molecules. They have been shown to act as damage-associated molecular patterns (DAMPs), triggering immune responses in plants. frontiersin.org For instance, highly purified xyloglucan oligomers can activate defense mechanisms such as MAPK activation and callose deposition. frontiersin.org Furthermore, exogenous application of XGOs has been demonstrated to enhance plant tolerance to stresses like salinity. nih.gov This growing body of evidence highlights the shift in understanding from xyloglucans as purely structural components to their fragments being active signaling molecules within the plant. researchgate.net

Properties

Molecular Formula

C23H38NO19Na

Synonyms

Purity > 50%

Origin of Product

United States

Advanced Methodologies for Structural Characterization and Profiling of Xfg Xyloglucan Oligosaccharide Dp7

Spectrometric Techniques for Oligosaccharide Elucidation

Spectrometric methods provide invaluable information regarding the mass, composition, and connectivity of oligosaccharides.

Mass Spectrometry (MALDI-TOF-MS, FT-ICR) and Fragmentation Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for the rapid and sensitive analysis of oligosaccharides. researchgate.net For XFG xyloglucan (B1166014) oligosaccharide DP7, MALDI-TOF-MS provides the molecular weight of the intact molecule, typically observed as sodiated adducts ([M+Na]⁺). Fragmentation analysis, often through post-source decay (PSD) or in-source decay (ISD), yields structural information. The fucosyl linkage is notably labile and its loss is often a primary fragmentation event. nih.gov Subsequent fragmentation patterns reveal the sequence of monosaccharide units.

Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry offers ultra-high resolution and mass accuracy, enabling the unambiguous determination of the elemental composition of the oligosaccharide. This is particularly useful for complex mixtures and for distinguishing between isobaric species. Infrared Multiphoton Dissociation (IRMPD) within an FT-ICR instrument can be employed to induce fragmentation and provide detailed structural insights.

Table 1: Representative MALDI-TOF-MS Data for XFG Xyloglucan Oligosaccharide DP7 This table is interactive and can be sorted by clicking on the headers.

Ion Type Expected m/z Description
[M+Na]⁺ 1243.4 Sodiated molecular ion
[M-Fuc+Na]⁺ 1097.4 Loss of a fucose residue
[M-Fuc-Gal+Na]⁺ 935.3 Sequential loss of fucose and galactose
[M-Xyl+Na]⁺ 1111.4 Loss of a xylose residue
B/Y-type ions Various Fragment ions resulting from glycosidic bond cleavages, providing sequence information

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of oligosaccharides in solution. nih.gov One-dimensional (1D) ¹H NMR spectra provide information on the anomeric protons, which are unique for each monosaccharide residue and its linkage. arxiv.orgresearchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign all proton resonances within a sugar spin system. Inter-residue connectivity and, therefore, the sequence of monosaccharides, is determined through NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), which detect through-space proton-proton correlations. ¹³C NMR provides information on the carbon skeleton and linkage positions. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts for this compound This table is interactive and can be sorted by clicking on the headers.

Residue Anomeric Proton (H-1) Chemical Shift (ppm) Key Diagnostic Protons
α-L-Fucopyranosyl ~5.1 H-5 (~4.8 ppm), CH₃ (~1.2 ppm)
β-D-Galactopyranosyl ~4.5 H-4 (~3.9 ppm)
α-D-Xylopyranosyl ~4.9-5.2 H-5ax (~3.4 ppm), H-5eq (~4.1 ppm)
β-D-Glucopyranosyl (backbone) ~4.4-4.6 H-4 (~3.6 ppm)

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the purification, quantification, and profiling of xyloglucan oligosaccharides from complex mixtures.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the separation and quantification of underivatized carbohydrates. ncsu.eduspringernature.com At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing for their separation on a strong anion-exchange column. nih.gov The retention time of this compound is influenced by its size, charge, and the presence of specific structural features. HPAEC-PAD is capable of resolving complex mixtures of xyloglucan oligosaccharides, providing a detailed profile of the sample. researchgate.netresearchgate.netnih.gov

Table 3: Representative HPAEC-PAD Retention Times for Xyloglucan Oligosaccharides This table is interactive and can be sorted by clicking on the headers.

Oligosaccharide Degree of Polymerization (DP) Relative Retention Time (to XXXG)
XXG 7 0.85
XXXG 7 1.00
XFG 7 ~1.1-1.2
XLFG 8 ~1.3-1.4
XLLG 9 ~1.5-1.6

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. bitesizebio.com It is a useful technique for the initial fractionation of xyloglucan oligosaccharide mixtures according to their degree of polymerization. nih.gov this compound will elute at a specific volume, which can be calibrated using oligosaccharide standards of known molecular weight. While SEC provides good separation based on size, it may not resolve isomers with the same degree of polymerization.

Enzymatic Fingerprinting and Microarray-Based Structural Analysis

Enzymatic and microarray-based techniques offer powerful, high-throughput approaches to analyze the structure and interactions of xyloglucan oligosaccharides like XFG DP7.

Enzymatic Fingerprinting is a cornerstone method for characterizing the structure of complex polysaccharides. This process involves the specific cleavage of the xyloglucan polymer by endo-(1→4)-β-D-glucanases, which break down the β-glucan backbone. nih.gov This digestion releases a mixture of smaller, structurally defined oligosaccharides, including common motifs like XXXG, XXLG, and XFG. frontiersin.org This collection of oligosaccharide fragments serves as a "fingerprint" of the original polysaccharide. ucdavis.edu

Table 1: Example Enzymatic Fingerprint Profile of a Xyloglucan Sample

Oligosaccharide FragmentAbbreviationDegree of Polymerization (DP)Observed Relative Ion Area (%)
Glc₄Xyl₃XXXG745.2
Glc₄Xyl₃Gal₁XXLG / XLXG828.5
Glc₄Xyl₃Gal₁Fuc₁XXFG915.8
Glc₄Xyl₂Gal₁Fuc₁XFG710.5

Microarray-Based Structural Analysis provides a high-throughput platform for studying the interactions between xyloglucan oligosaccharides and various proteins, such as antibodies and carbohydrate-binding modules (CBMs). nih.gov In this technique, a library of structurally defined oligosaccharides, including XFG DP7, is covalently attached to the surface of a glass slide or membrane to create a microarray. nih.govglycantherapeutics.com

This array is then incubated with a fluorescently labeled protein of interest. The binding of the protein to specific oligosaccharide spots is detected by measuring the fluorescence intensity. glycantherapeutics.com This methodology is exceptionally useful for rapidly screening the binding profiles of anti-xyloglucan monoclonal antibodies (e.g., LM15, LM24, LM25) and CBMs, revealing subtle differences in their recognition of specific xyloglucan structures. nih.gov For instance, an antibody might show a strong preference for fucosylated structures like XFG over non-fucosylated ones, information that is critical for understanding the biological function of both the oligosaccharide and its binding partner. nih.gov

Table 2: Hypothetical Microarray Binding Data for an Anti-Xyloglucan Antibody

Immobilized OligosaccharideStructureRelative Fluorescence Intensity (Binding)
XXXGGlc₄Xyl₃150
XXLGGlc₄Xyl₃Gal₁450
XFGGlc₄Xyl₂Gal₁Fuc₁5800
XXFGGlc₄Xyl₃Gal₁Fuc₁8200

Isotopic Labeling and Tracing for Metabolic Studies

Isotopic labeling is a powerful strategy for investigating the biosynthesis, turnover, and fate of xyloglucans within living plant cells. ebi.ac.uk This approach involves supplying the plant or cell culture with a precursor molecule containing a stable, heavy isotope, such as carbon-13 (¹³C) in the form of ¹³C-glucose. nih.gov

The plant's metabolic machinery incorporates this labeled precursor into newly synthesized polysaccharides. koreascience.kr As xyloglucan is synthesized, the ¹³C atoms from the glucose are built into the glucan backbone as well as the xylose, galactose, and fucose side chains. nih.gov

After a period of growth, the cell wall material is extracted, and the xyloglucan is subjected to enzymatic fingerprinting. The resulting oligosaccharide fragments, including XFG DP7, are then analyzed by mass spectrometry. The labeled oligosaccharides will exhibit a distinct mass shift compared to their unlabeled counterparts, with the magnitude of the shift depending on the number of ¹³C atoms incorporated. koreascience.kr

By tracking the incorporation and disappearance of the isotopic label over time, researchers can measure rates of xyloglucan synthesis and degradation. eurisotop.com This provides a dynamic view of cell wall metabolism, offering crucial insights into processes like cell expansion and remodeling. eurisotop.com

Table 3: Mass Spectrometry Data for Unlabeled vs. ¹³C-Labeled XFG Oligosaccharide

CompoundIsotopic LabelMolecular FormulaExpected Monoisotopic Mass [M+Na]⁺ (m/z)
XFG (DP7)Unlabeled (¹²C)C₄₁H₆₈O₃₄1115.36
XFG (DP7)Fully Labeled (¹³C)¹³C₄₁H₆₈O₃₄1156.49

Biosynthesis of Xyloglucan Polysaccharides and Oligosaccharide Precursors

Enzymology of Glucan Backbone Synthesis: Role of Cellulose (B213188) Synthase-Like C (CSLC) Proteins

The backbone of xyloglucan (B1166014) is a linear chain of β-1,4-linked glucosyl residues, structurally similar to cellulose. pnas.orgbohrium.com For a long time, the identity of the enzyme responsible for synthesizing this backbone remained elusive. However, compelling evidence now points to the involvement of Cellulose Synthase-Like C (CSLC) proteins. pnas.orgpnas.orgnih.govsigmaaldrich.com

Genetic and biochemical studies in Arabidopsis thaliana have been instrumental in elucidating the role of CSLC proteins. pnas.org It has been demonstrated that members of the CSLC gene family encode β-1,4-glucan synthases. pnas.orgnih.gov Specifically, the Arabidopsis CSLC4 protein has been shown to possess glucan synthase activity. pnas.org Further research has revealed that all five members of the Arabidopsis CSLC family (CSLC4, CSLC5, CSLC6, CSLC8, and CSLC12) are involved in the synthesis of the xyloglucan glucan backbone. pnas.org A quintuple mutant lacking all five of these CSLC genes was found to be devoid of detectable xyloglucan, providing strong evidence for their essential role. pnas.org

The CSLC proteins are part of the larger CESA/CSL superfamily, which also includes cellulose synthases (CESA) and other cellulose synthase-like proteins involved in the synthesis of various plant cell wall polysaccharides. pnas.org While CESAs are located in the plasma membrane and synthesize cellulose, CSLCs are localized to the Golgi apparatus, consistent with the site of xyloglucan biosynthesis. pnas.orgmdpi.com

Table 1: Key Proteins in Xyloglucan Backbone Synthesis

Protein FamilySpecific Members (in Arabidopsis)FunctionSubcellular Localization
Cellulose Synthase-Like C (CSLC)CSLC4, CSLC5, CSLC6, CSLC8, CSLC12Synthesis of the β-1,4-glucan backbone of xyloglucanGolgi apparatus

Glycosyltransferase Activities in Xyloglucan Branching and Decoration

Once the glucan backbone is synthesized, it is extensively modified by a variety of glycosyltransferases that add side chains, giving xyloglucan its characteristic structure. bohrium.comnih.gov These enzymes are highly specific, ensuring the correct attachment of sugar residues to the backbone. nih.gov

The most prominent side chains in xyloglucan consist of α-1,6-linked xylosyl residues attached to the glucan backbone. nih.govoup.com This xylosylation is catalyzed by xylosyltransferases (XXTs). In Arabidopsis, a family of XXT genes has been identified, with XXT1, XXT2, and XXT5 being the most studied. nih.govnih.govoup.comresearchgate.net

Reverse genetics studies have shown that XXT1 and XXT2 are the primary enzymes responsible for the bulk of xylosylation. nih.govoup.com A double mutant (xxt1 xxt2) lacks detectable xyloglucan, indicating that at least one of these two enzymes is essential for xyloglucan synthesis. nih.govoup.com While XXT5 also plays a role, its exact function is still being characterized, though it is known to be crucial for the formation of wild-type xyloglucan. nih.govnih.gov These XXTs are type II transmembrane proteins located in the Golgi apparatus. oup.com

The xylosyl residues can be further substituted with other sugars, most commonly galactose. pnas.org This galactosylation is carried out by specific galactosyltransferases. In Arabidopsis, two key galactosyltransferases involved in xyloglucan biosynthesis have been identified: MURUS3 (MUR3) and XLT2. oup.comfrontiersin.orgnih.gov These enzymes belong to the GT47 family of glycosyltransferases. frontiersin.org

MUR3 is responsible for adding a galactose residue to the second xylosyl residue of the XXXG repeating unit of xyloglucan. nih.govoup.com Mutants lacking a functional MUR3 protein have significantly reduced levels of galactosylated xyloglucan. oup.com XLT2, on the other hand, appears to galactosylate a different xylosyl residue. nih.gov Both MUR3 and XLT2 are located in the Golgi apparatus. oup.com

In many dicotyledonous plants, the galactose residues on xyloglucan are further capped with a fucose residue. nih.gov This fucosylation is catalyzed by a xyloglucan-specific fucosyltransferase (FUTase). nih.govnih.gov In Arabidopsis, this enzyme is encoded by the AtFUT1 gene. nih.govnih.gov

The AtFUT1 protein is a type II transmembrane protein that resides in the Golgi apparatus. oup.comnih.gov It specifically transfers a fucose residue from GDP-fucose to the terminal galactose of the xyloglucan side chain. nih.govnih.gov The expression of AtFUT1 and the activity of the FUTase enzyme are highest in actively growing tissues, which correlates with high rates of cell wall biosynthesis. nih.gov

O-acetylation is another common modification of xyloglucan, although the specific patterns of acetylation can vary between plant species and tissue types. nih.govnih.gov In the XXXG-type xyloglucan found in many dicots, O-acetyl groups are often found on the galactose side chains. nih.govnih.gov In contrast, the XXGG-type xyloglucan, prevalent in grasses and some other families, can have O-acetyl groups on the glucan backbone itself. nih.gov

Several O-acetyltransferases have been identified. For instance, AXY4 and its paralog AXY4L are responsible for the O-acetylation of xyloglucan in Arabidopsis. oup.com These proteins are located in the Golgi and are specific for xyloglucan. oup.com A different group of O-acetyltransferases, containing a DUF231 domain, has been shown to catalyze the acetylation of the glucan backbone in plants with XXGG-type xyloglucan. nih.gov

Table 2: Key Glycosyltransferases and Modifying Enzymes in Xyloglucan Biosynthesis

Enzyme TypeSpecific Examples (in Arabidopsis)FunctionSubcellular Localization
Xylosyltransferases (XXT)XXT1, XXT2, XXT5Adds xylosyl residues to the glucan backboneGolgi apparatus
GalactosyltransferasesMUR3, XLT2Adds galactosyl residues to xylosyl side chainsGolgi apparatus
Fucosyltransferases (FUTase)AtFUT1Adds fucosyl residues to galactosyl side chainsGolgi apparatus
AcetyltransferasesAXY4, AXY4LAdds acetyl groups to xyloglucanGolgi apparatus

Subcellular Localization and Organization of Biosynthetic Machinery (e.g., Golgi Complex)

The biosynthesis of xyloglucan is a spatially organized process that takes place within the Golgi apparatus. pnas.orgbohrium.commdpi.com The various enzymes involved are not randomly distributed but are thought to be organized into multi-enzyme complexes to ensure the efficient and orderly assembly of the polysaccharide. nih.govoup.comresearchgate.netoup.com

Evidence suggests that the xyloglucan biosynthetic enzymes, including CSLCs, XXTs, galactosyltransferases, and fucosyltransferases, form protein-protein interactions within the Golgi membrane. nih.govoup.comnih.gov For example, studies have shown that CSLC4 can interact with XXT1, XXT2, and XXT5. nih.govoup.comresearchgate.net Furthermore, these XXTs can form both homo- and hetero-complexes with each other. nih.govresearchgate.net The fucosyltransferase FUT1 has also been shown to interact with galactosyltransferases MUR3 and XLT2, as well as with XXT2 and XXT5. oup.comnih.gov

There is also evidence for a sub-Golgi localization of these enzymes, suggesting an assembly-line-like process. Studies in tobacco suspension-cultured cells have shown that the xylosyltransferase AtXT1 is primarily found in the cis- and medial-cisternae of the Golgi. cabidigitallibrary.org The galactosyltransferase AtMUR3 is predominantly located in the medial-cisternae, while the fucosyltransferase AtFUT1 is mostly detected in the trans-cisternae. cabidigitallibrary.org This sequential arrangement of enzymes along the Golgi cisternae would allow for the stepwise construction of the xyloglucan molecule as it traverses the Golgi stack.

Genetic Regulation of Xyloglucan Biosynthesis Genes

The biosynthesis of xyloglucan (XyG), the most abundant hemicellulose in the primary cell walls of most dicotyledonous plants, is a complex process involving the coordinated action of numerous enzymes. frontiersin.orgpnas.org The expression of the genes encoding these enzymes is tightly controlled by intricate gene regulatory networks to ensure proper cell wall assembly and function during plant growth and development. nih.govyoutube.com This regulation primarily occurs at the transcriptional level, orchestrated by various families of transcription factors that act as master switches. nih.gov

Key to this regulation is a hierarchical network involving NAC (NAM, ATAF1/2, and CUC2) and MYB transcription factors, which are recognized as master regulators of secondary cell wall biosynthesis. nih.govnih.gov These transcription factors can directly bind to the promoter regions of cell wall-related genes to activate or repress their expression. nih.govyoutube.com For instance, in Arabidopsis, several VASCULAR-RELATED NAC-DOMAIN (VND) proteins (VND1-7) act as first-layer master switches that initiate the cascade for secondary wall formation. nih.gov These, in turn, activate second-layer master switches, including specific MYB transcription factors, which then directly regulate the expression of genes responsible for synthesizing cellulose, hemicellulose (including xyloglucan), and lignin. nih.gov This creates a feed-forward regulatory loop, ensuring a robust and coordinated response. nih.govnih.gov

The genes responsible for synthesizing the xyloglucan polymer are well-documented. The β-(1→4)-glucan backbone is synthesized by proteins from the CELLULOSE SYNTHASE-LIKE C (CSLC) family. pnas.orgnih.gov In Arabidopsis, there are five key CSLC genes (CSLC4, CSLC5, CSLC6, CSLC8, and CSLC12), and genetic studies have shown that disrupting all five is necessary to eliminate detectable XyG, indicating functional redundancy. pnas.orgnih.govresearchgate.net

The addition of α-(1→6)-linked xylose side chains, the first branching step, is catalyzed by xyloglucan xylosyltransferases (XXTs). frontiersin.orgpnas.org In Arabidopsis, three main XXTs (XXT1, XXT2, and XXT5) from the CAZy GT34 family are involved. frontiersin.org Reverse-genetics studies have demonstrated that the xxt1 xxt2 double mutant lacks detectable XyG, highlighting their critical role. frontiersin.orgpnas.org Further branching with galactose and fucose is performed by galactosyltransferases (e.g., MUR3, XLT2) and fucosyltransferases (e.g., FUT1), respectively. frontiersin.orgnih.gov The expression of the genes encoding these glycosyltransferases is also under the control of the broader cell wall regulatory network. nih.govnih.gov

While the overarching regulatory hierarchy is being unraveled, the precise mechanisms controlling the specific patterns of XyG substitution are still under investigation. Regulation may occur through the availability of nucleotide sugar donors within the Golgi apparatus or through the specificities of the biosynthetic enzymes themselves. frontiersin.orgresearchgate.net Furthermore, the expression of genes encoding xyloglucan-modifying enzymes, such as xyloglucan endotransglucosylase/hydrolases (XTHs), which are involved in cell wall loosening and rearrangement, is also highly regulated by developmental cues and environmental stimuli. mdpi.comnih.gov

**Table 1: Key Genes Involved in Xyloglucan Biosynthesis in *Arabidopsis thaliana***

Gene FamilyGene Name(s)Encoded Enzyme/ProteinFunction in Xyloglucan BiosynthesisKnown Regulators
CSLC CSLC4, CSLC5, CSLC6, CSLC8, CSLC12Cellulose Synthase-Like CSynthesizes the β-(1→4)-glucan backbone. pnas.orgnih.govRegulated by the secondary cell wall transcriptional network (e.g., NAC, MYB). nih.govnih.gov
XXT XXT1, XXT2, XXT5Xyloglucan XylosyltransferaseAdds α-(1→6)-Xylose residues to the glucan backbone. frontiersin.orgpnas.orgnih.govRegulated by the secondary cell wall transcriptional network (e.g., NAC, MYB). nih.govnih.gov
GT47 MUR3, XLT2GalactosyltransferaseAdds β-(1→2)-Galactose to the xylose side chains. frontiersin.orgnih.govRegulated by the secondary cell wall transcriptional network. nih.govnih.gov
GT37 FUT1FucosyltransferaseAdds α-(1→2)-Fucose to galactose residues. nih.govRegulated by the secondary cell wall transcriptional network. nih.govnih.gov
TBL/DUF231 AXY4, AXY4LAcetyltransferaseResponsible for O-acetylation of xyloglucan. oup.comRegulation is part of the broader cell wall synthesis machinery.

Enzymatic Hydrolysis and Catabolism of Xfg Xyloglucan Oligosaccharide Dp7

Plant-Derived Enzymes and Mechanisms

Plants possess a sophisticated enzymatic toolkit to modify their own cell walls, facilitating processes like growth, development, and fruit ripening. Several classes of enzymes are involved in the turnover of xyloglucans, and their actions are critical for the hydrolysis of oligosaccharides like XFG DP7.

Xyloglucan (B1166014) Endotransglucosylase/Hydrolase (XTH/XET) Activity and Cell Wall Loosening

Xyloglucan endotransglucosylase/hydrolases (XTHs) are a family of enzymes central to the dynamics of the plant cell wall. nih.govontosight.ai These enzymes can exhibit two distinct activities: xyloglucan endotransglucosylase (XET) and xyloglucan endohydrolase (XEH). nih.govontosight.ai The XET activity involves the cleavage of a β-(1→4)-glucan backbone of a xyloglucan polymer and the subsequent transfer of the newly generated reducing end to the non-reducing end of another xyloglucan chain. researchgate.netnih.gov This process effectively integrates new xyloglucan chains into the existing cell wall network or rearranges existing ones, leading to cell wall loosening and expansion. nih.govnih.gov

Conversely, the XEH activity of some XTHs involves the hydrolysis of the β-(1→4)-glucosidic linkages in the xyloglucan backbone, breaking down the polymer into smaller oligosaccharides. nih.govnih.gov While XTHs primarily act on high molecular weight xyloglucan, their activity can generate various oligosaccharides, and they can also potentially utilize smaller oligosaccharides as substrates, contributing to the dynamic pool of xyloglucan fragments within the cell wall. nih.govnih.gov The precise action of a specific XTH on an oligosaccharide like XFG DP7 would depend on the specific enzyme's substrate preference and the structural context of the oligosaccharide within the cell wall matrix.

Xyloglucanases and Hydrolytic Pathways

Xyloglucanases are endo-β-1,4-glucanases that specifically target the glucan backbone of xyloglucan. nih.govresearchgate.net Unlike the transglycosylating activity of XET, xyloglucanases exclusively perform hydrolysis, breaking down the polymer into smaller oligosaccharides. nih.gov Fungal and bacterial xyloglucanases have been extensively studied and are known to produce a range of xyloglucan oligosaccharides (XyGOs), including heptasaccharides (XXXG), octasaccharides (XXLG/XLXG), and nonasaccharides (XLLG). researchgate.netresearchgate.net

Alpha-Xylosidases

Alpha-xylosidases are exoglycosidases that play a crucial role in the complete degradation of xyloglucan by removing the α-D-xylose side chains. wikipedia.org These xylose residues are linked to the C6 position of the glucose units in the backbone and can sterically hinder the action of other enzymes. The removal of these xylose residues is often a rate-limiting step in xyloglucan breakdown. ebi.ac.uk

An α-xylosidase from Aspergillus niger, for instance, has been crystallized in complex with a hydrolyzed product of a xyloglucan heptasaccharide (XFG), providing direct evidence of its action on such oligosaccharides. nih.gov Plant α-xylosidases, such as AtXYL1 from Arabidopsis thaliana, are also known to be active against xyloglucan oligosaccharides. ebi.ac.uk The action of an α-xylosidase on XFG DP7 would involve the cleavage of the α-1,6-linked xylose residues from the glucose backbone.

Beta-Glucosidases and Beta-Galactosidases

The final steps in the degradation of the xyloglucan backbone are carried out by β-glucosidases, which hydrolyze the β-1,4-glucosidic linkages from the non-reducing end of the oligosaccharide, releasing glucose. ontosight.ai In Arabidopsis, two β-glucosidases, BGLC1 and BGLC3, have been identified to be involved in trimming the xyloglucan backbone. mdpi.com

For fucosylated xyloglucan oligosaccharides like XFG, which contains a fucose residue, a β-galactosidase would also be required. The "F" in the XFG nomenclature denotes a fucosyl-galactosyl side chain. A β-galactosidase would cleave the β-1,2-linkage between the galactose and the xylose residue. nih.gov The addition of β-galactosidase has been shown to significantly boost the degradation of galactosylated xyloglucans by endoglucanases. nih.gov The concerted action of these exo-acting glycoside hydrolases is essential for the complete breakdown of complex oligosaccharides into their constituent monosaccharides. nih.govnih.gov

Microbial Metabolism and Utilization Pathways

The human gut microbiota possesses a vast arsenal (B13267) of carbohydrate-active enzymes that allow them to degrade complex plant polysaccharides that are indigestible by human enzymes. nih.gov Xyloglucans are a significant component of dietary fiber, and their degradation by gut commensals is an important process for nutrient acquisition.

Degradation by Gut Commensals (e.g., Bacteroides, Ruminiclostridium)

Prominent members of the human gut microbiota, such as species from the genera Bacteroides and Ruminiclostridium, have evolved sophisticated mechanisms to utilize xyloglucans. nih.govnih.gov These bacteria possess dedicated gene clusters known as Polysaccharide Utilization Loci (PULs) that encode all the necessary proteins for the binding, degradation, and import of specific polysaccharides. nih.gov

In Bacteroides ovatus, a complex xyloglucan utilization locus (XyGUL) has been identified that confers the ability to catabolize xyloglucans. nih.gov The process typically involves initial breakdown of the polysaccharide into smaller oligosaccharides by cell-surface or secreted endo-xyloglucanases. These oligosaccharides are then imported into the periplasm for further degradation by a suite of specific exoglycosidases, including α-xylosidases and β-glucosidases. nih.gov

Similarly, the cellulosome-producing bacterium Ruminiclostridium cellulolyticum can rapidly degrade and metabolize xyloglucan. nih.govnih.gov It employs extracellular cellulosomal enzymes to break down xyloglucan into oligosaccharides, which are then imported into the cell via a specific ATP-binding cassette (ABC) transporter. nih.govnih.gov Once inside the cytoplasm, a cascade of enzymes, including β-galactosidase, α-xylosidase, and β-glucosidase, acts sequentially to convert the imported oligosaccharides into monosaccharides. nih.govnih.gov For an oligosaccharide like XFG DP7, this intracellular pathway would efficiently dismantle it into its constituent sugars: glucose, xylose, galactose, and fucose.

Table 1: Key Enzymes in XFG Xyloglucan Oligosaccharide DP7 Degradation

Enzyme ClassSpecific Enzyme ExampleOrganism SourceAction on XFG DP7
Xyloglucan Endotransglucosylase/Hydrolase (XTH/XEH) VariousPlantsCleavage of β-1,4-glucan backbone (hydrolysis or transglycosylation)
Xyloglucanase Cel74ATrichoderma reeseiEndo-hydrolysis of the β-1,4-glucan backbone
Alpha-Xylosidase AxlAAspergillus nigerRemoval of α-1,6-linked xylose side chains
Beta-Galactosidase Bga2BClostridium stercorariumCleavage of the β-1,2-linkage in the fucosyl-galactosyl side chain
Beta-Glucosidase BGLC1Arabidopsis thalianaHydrolysis of β-1,4-glucosidic linkages from the non-reducing end

Table 2: Microbial Systems for Xyloglucan Oligosaccharide Catabolism

Microbial GenusKey FeaturesDegradation Strategy for XyGOs (like XFG DP7)
Bacteroides Polysaccharide Utilization Loci (PULs)Extracellular/periplasmic degradation. Import of oligosaccharides into the periplasm followed by breakdown by specific exoglycosidases.
Ruminiclostridium Cellulosomes, ABC transportersExtracellular breakdown by cellulosomes, import of oligosaccharides into the cytoplasm, followed by sequential intracellular enzymatic degradation.

Fungal Enzymatic Systems (e.g., Aspergillus oryzae, Aspergillus niger)

Fungi, particularly species from the genus Aspergillus, are well-known for their ability to secrete a wide range of enzymes capable of degrading plant polysaccharides. nih.govelsevierpure.com Aspergillus oryzae and Aspergillus niger are prominent examples that produce a comprehensive toolkit of enzymes for the deconstruction of xyloglucan and its oligosaccharides. oup.comresearchgate.netnih.gov

Aspergillus oryzae employs a battery of enzymes to assimilate xyloglucan. oup.comnih.gov This includes endo-β-1,4-glucanases (xyloglucanases), such as Xeg5A and Xeg12A, which cleave the β-1,4-glucan backbone of the xyloglucan polymer to release smaller oligosaccharides like XXXG (a heptasaccharide), XXLG, and XLXG (octasaccharides). researchgate.net Following this initial breakdown, a suite of exo-acting enzymes takes over to degrade the oligosaccharides. Key enzymes in A. oryzae include an isoprimeverose-producing oligoxyloglucan hydrolase (IpeA), a β-galactosidase (LacA), and α-xylosidases (AxyA and AxyB). oup.com The expression of genes encoding these enzymes is often induced by the presence of xyloglucan oligosaccharides. researchgate.net For instance, the presence of fucopyranosyl residues in the side chains of XGOs can hinder the activity of some hydrolases, highlighting the importance of enzymes like α-1,2-L-fucosidase (AfcA) which specifically removes these residues, allowing for further degradation by other enzymes. nih.gov

Aspergillus niger also possesses a robust system for xyloglucan degradation. It secretes endoglucanases like EglC, a member of the glycoside hydrolase family 74, which shows high activity towards xyloglucan. nih.gov This fungus also produces a xyloglucan-specific endo-β-1,4-glucanase from the GH12 family, AnXEG12A, which cleaves at unbranched glucose residues in the xyloglucan backbone. nih.gov The degradation of the resulting oligosaccharides is then carried out by other enzymes, contributing to the complete breakdown of the plant cell wall. nih.gov Notably, the transcription of the eglC gene is controlled by the transcriptional activator XlnR, which regulates the degradation of various plant cell wall polysaccharides. nih.gov

Table 1: Key Xyloglucan-Degrading Enzymes in Aspergillus Species

Enzyme Organism Glycoside Hydrolase Family Function Reference
Xeg5A Aspergillus oryzae GH5 Endo-xyloglucanase, produces various XGOs researchgate.net
Xeg12A Aspergillus oryzae GH12 Endo-xyloglucanase, produces heptasaccharides (XXXG) researchgate.net
IpeA Aspergillus oryzae GH3 Isoprimeverose-producing oligoxyloglucan hydrolase oup.com
LacA Aspergillus oryzae GH35 β-galactosidase oup.com
AxyA, AxyB Aspergillus oryzae GH31 α-xylosidases oup.com
AfcA Aspergillus oryzae GH95 α-1,2-L-fucosidase nih.gov
EglC Aspergillus niger GH74 Endo-xyloglucanase nih.gov
AnXEG12A Aspergillus niger GH12 Endo-xyloglucanase nih.gov

Archaeal Glycoside Hydrolases

While fungal systems are extensively studied, archaea, particularly those from extreme environments, also possess unique enzymes for polysaccharide degradation. nih.govnih.gov The hyperthermophilic archaeon Saccharolobus solfataricus (formerly Sulfolobus solfataricus) is a notable example, thriving in volcanic hot springs at high temperatures and low pH. nih.gov This organism has been shown to produce a set of thermostable glycoside hydrolases capable of hydrolyzing xyloglucan oligosaccharides. nih.govnih.gov

Research has focused on three specific exo-acting glycoside hydrolases from S. solfataricus: a GH1 β-gluco-/β-galactosidase (LacS), a GH31 α-xylosidase (XylS), and a GH29 α-fucosidase (SsαFuc). nih.govnih.gov These enzymes have been shown to act synergistically to release monosaccharides from XGOs at elevated temperatures (e.g., 65 °C). nih.govnih.gov The α-xylosidase from S. solfataricus was the first of its kind to be identified in archaea and displays high specificity for the hydrolysis of isoprimeverose (B1236823) and XGOs. nih.gov The α-fucosidase is significant as it represents the first GH29 subfamily A enzyme found to be active on xyloglucan. nih.govnih.gov The ability of these archaeal enzymes to function under harsh conditions makes them of great interest for industrial applications. nih.govnih.gov

**Table 2: Xyloglucan-Active Glycoside Hydrolases from *Saccharolobus solfataricus***

Enzyme Glycoside Hydrolase Family Activity Reference
LacS GH1 β-gluco-/β-galactosidase nih.govnih.gov
XylS GH31 α-xylosidase nih.govnih.govnih.gov
SsαFuc GH29 α-fucosidase nih.govnih.gov

Enzyme Synergy in Complex Oligosaccharide Degradation

The complete breakdown of complex oligosaccharides like XFG DP7 is rarely accomplished by a single enzyme. Instead, it requires the coordinated and synergistic action of multiple enzymes with distinct specificities. nih.govoup.com This enzymatic cooperation is crucial for efficiently dismantling the intricate branched structure of xyloglucan. oup.com

In Aspergillus oryzae, the cooperative action of isoprimeverose-producing oligoxyloglucan hydrolase, β-galactosidase, and α-xylosidase is essential for xyloglucan degradation. oup.com Similarly, the removal of fucose residues by α-fucosidase is a prerequisite for the action of other hydrolases on fucosylated XGOs. nih.gov In the archaeon Saccharolobus solfataricus, the concerted action of β-gluco-/β-galactosidase and α-xylosidase has been observed on XGOs. nih.govnih.gov The α-xylosidase (XylS) can only remove the first xyloside at the non-reducing end, requiring the action of the β-gluco-/β-galactosidase (LacS) to remove glucose and galactose residues to allow for further access to xyloside residues. mdpi.com

Carbon Metabolism and Energy Harvesting from XGOs in Microbes

Once xyloglucan oligosaccharides are broken down into their constituent monosaccharides (glucose, xylose, galactose, and sometimes fucose and arabinose), these sugars are transported into the microbial cell and funneled into central metabolic pathways for energy production and biosynthesis. nih.gov The mechanisms for this vary between different microorganisms.

In fungi like Aspergillus niger, the breakdown of polysaccharides like cellulose (B213188) can occur extracellularly, with the resulting monosaccharides being transported into the cell by monosaccharide transporters. frontiersin.org However, there is also evidence for the uptake of small oligosaccharides, such as cellodextrins, by specific transporters, with subsequent intracellular hydrolysis. frontiersin.org This suggests that a similar strategy may be employed for xyloglucan oligosaccharides.

The anaerobic gut bacterium Ruminiclostridium cellulolyticum provides a well-studied model for the intracellular catabolism of XGOs. nih.gov This bacterium takes up larger xyloglucan oligosaccharides, which are then depolymerized inside the cell into glucose, galactose, xylose, and cellobiose. nih.gov A key feature of its metabolism is the simultaneous catabolism of these different sugars, with a preference for glucose. nih.gov This process involves a GTP-dependent hexokinase and an intricate network of inhibitions that control the carbon flux, preventing metabolic overflow and representing an energy-saving strategy. nih.gov This contrasts with the more common diauxic shift, where sugars are metabolized sequentially. nih.gov

The ability to efficiently degrade and metabolize xyloglucan is a key adaptation for microbes that thrive on plant biomass. nih.gov In the human gut, the metabolism of dietary xyloglucans is carried out by a limited number of specialized bacteria, such as certain Bacteroidetes species, which possess specific xyloglucan utilization loci (XyGULs). nih.gov These genetic loci encode all the necessary proteins for xyloglucan binding, hydrolysis, and import, highlighting the specialized nature of this metabolic capability and its importance for energy acquisition from dietary fiber. nih.gov

Biotechnological Applications and Engineering of Xyloglucan Oligosaccharides Non Clinical

Enzymatic and Chemoenzymatic Synthesis of Defined XGOs

The precise structure of xyloglucan (B1166014) oligosaccharides, such as XFG DP7, is crucial for their function. Their synthesis, therefore, requires highly specific and controlled methods.

Production of XFG DP7 and other XGOs for Research

The generation of well-defined XGOs like XFG DP7 is essential for detailed structure-function studies. A primary method for their production involves the specific hydrolysis of xyloglucan polysaccharides, which are abundant in sources like tamarind seeds. nih.govmdpi.com This process often utilizes endo-β(1→4)-glucanases, which cleave the β-(1→4)-linked glucose backbone of the xyloglucan. nih.gov The resulting mixture of oligosaccharides can then be further purified to isolate specific structures like XXXG (DP7). nih.gov

Chemoenzymatic synthesis offers an alternative and highly controlled route to produce specific XGOs. nih.govnih.gov This approach combines chemical synthesis of building blocks with the specificity of enzymatic reactions. nih.gov For instance, glycosynthases, which are engineered glycosidases, can be used to ligate oligosaccharide donors, often activated as α-glycosyl fluorides, with acceptor molecules to build longer, defined oligosaccharide chains. nih.govmpg.de This method allows for the creation of XGOs with specific substitution patterns that may not be readily available from natural sources. nih.govacs.org

Table 1: Methods for the Production of Xyloglucan Oligosaccharides

MethodDescriptionKey Enzymes/ReagentsAdvantages
Enzymatic Hydrolysis Controlled breakdown of xyloglucan polysaccharide from natural sources. nih.govEndo-β(1→4)-glucanases, β-galactosidases. nih.govAccess to naturally occurring structures. nih.gov
Chemoenzymatic Synthesis Combination of chemical synthesis and enzymatic ligation to build defined oligosaccharides. nih.govosti.govGlycosynthases, glycosyl fluoride (B91410) donors. nih.govnih.govHigh control over structure and purity. nih.gov
Automated Glycan Assembly Solid-phase synthesis for the iterative addition of monosaccharide and disaccharide building blocks. rsc.orgChemical building blocks and reagents. rsc.orgSystematic production of various fragments. rsc.org

Engineering Glycosynthases for Specific Linkages

Glycosynthases are powerful tools for synthesizing specific glycosidic linkages. These are mutant glycosidases that are catalytically inactive in hydrolysis but can catalyze the formation of glycosidic bonds when provided with an activated sugar donor, such as a glycosyl fluoride. nih.govresearchgate.net By mutating the catalytic nucleophile of a retaining glycosidase, its hydrolytic activity is abolished, allowing for the synthesis of oligosaccharides. diva-portal.org

Researchers have successfully engineered glycosynthases from various glycoside hydrolase (GH) families, including GH7, GH12, and GH16, to synthesize xyloglucan polymers. nih.govacs.org For example, a glycosynthase derived from the GH7 family enzyme from Humicola insolens has been shown to synthesize long, unbranched xyloglucan chains. nih.govacs.org Similarly, glycosynthases based on a GH16 xyloglucan hydrolase from Tropaeolum majus (nasturtium) can produce XLLG-based oligosaccharides. nih.govresearchgate.net This engineering allows for the creation of artificial xyloglucans with regular and defined substitution patterns, which are invaluable for studying their physical properties and interactions with other cell wall components like cellulose (B213188). nih.govacs.org

Development of Plant Biostimulants and Crop Enhancers

Xyloglucan oligosaccharides have demonstrated potential as plant biostimulants, influencing plant growth and development. nih.gov These naturally derived molecules are thought to play a role in modulating plant responses to their environment. nih.gov

Research has shown that certain XGOs can promote cell elongation in plants. nih.gov For instance, oligosaccharides derived from the enzymatic digestion of xyloglucans were found to stimulate the elongation of pea stem segments. nih.gov The activity of these oligosaccharides is often concentration-dependent, with optimal effects observed at micromolar concentrations. nih.gov It has been suggested that XGOs may enhance the activity of cellulases within the plant cell wall, leading to a loosening of the wall structure that facilitates cell expansion. nih.gov Specifically, some studies indicate that XGOs can increase the mid-chain hydrolysis of xyloglucan molecules by cellulases, which would effectively loosen the cell wall matrix. nih.gov

The structural features of the XGOs are critical for their bioactivity. For example, studies on the antiauxin activity of a xyloglucan nonasaccharide (XG9) revealed that a terminal α-L-fucose residue is essential for its function. nih.gov The presence of a neighboring β-D-galactose residue, however, can abolish this activity, highlighting the high degree of specificity in the plant's recognition system. nih.gov This detailed understanding of structure-activity relationships is crucial for developing effective and targeted plant biostimulants.

Novel Materials Science Applications (e.g., Biomimetic Fiber Surface Modification)

The inherent ability of xyloglucan to bind specifically and strongly to cellulose has opened up exciting possibilities in materials science, particularly in the biomimetic modification of fiber surfaces. diva-portal.org This interaction mimics the natural role of xyloglucan in the plant cell wall, where it coats and cross-links cellulose microfibrils. diva-portal.orgdiva-portal.org

By harnessing this natural affinity, xyloglucans and their oligosaccharide derivatives can be used to functionalize cellulose-based materials. This surface modification can impart new properties to materials like textiles and paper. diva-portal.org For instance, xyloglucan endo-transglycosylase (XET) enzymes can be used to graft xyloglucan oligosaccharides onto cellulose surfaces, thereby introducing new chemical functionalities. diva-portal.org This enzymatic approach allows for precise control over the surface modification process.

The self-aggregation properties of xyloglucan are also relevant in this context. mdpi.com In aqueous solutions, xyloglucan molecules can form multichain aggregates through hydrogen bonding, which influences their viscosity and interaction with surfaces. mdpi.commdpi.com This behavior is being explored for the development of novel hydrogels and other biomaterials. mdpi.com

Application in Industrial Enzyme Production

Xyloglucan oligosaccharides, including XFG DP7, serve as valuable substrates for the characterization and production of industrial enzymes, particularly those involved in biomass degradation. google.com The availability of well-defined oligosaccharides is crucial for understanding the specificities and mechanisms of action of various glycoside hydrolases. nih.govnih.gov

For example, defined XGOs are used to assay the activity of xyloglucanases, enzymes that specifically hydrolyze xyloglucan. nih.gov This is essential for screening and identifying new enzymes with potential applications in industries such as biofuel production, food processing, and textiles. diva-portal.org The enzymatic hydrolysis of xyloglucan from sources like tamarind kernel powder can produce a mixture of oligosaccharides, including DP7, DP8, and DP9, which can then be used to study the activity profiles of different endoglucanases. google.com

Furthermore, the synthesis of specific xyloglucan oligosaccharides provides tools to investigate the activity of enzymes that are otherwise difficult to assay. nih.gov For instance, the archaeal α-xylosidase from Sulfolobus solfataricus has been characterized using synthesized xyloglucan oligosaccharides, revealing its high specificity for hydrolyzing certain linkages. nih.gov This knowledge is vital for developing robust enzymatic processes for the conversion of plant biomass.

Ecological and Evolutionary Perspectives

Diversification of Xyloglucan (B1166014) Structures Across Plant Taxa

The structure of xyloglucan is not uniform across the plant kingdom; it varies in the pattern of xylosylation along the glucan backbone and in the nature of its sidechain substituents. semanticscholar.org These structural differences provide insights into the evolutionary relationships and adaptations of different plant lineages.

The fundamental structure of xyloglucan is built upon repeating oligosaccharide subunits. Two predominant patterns are the "XXXG" type, with three consecutive xylosylated glucose residues followed by one unsubstituted glucose, and the "XXGG" type, with a repeating unit of two xylosylated and two unsubstituted glucose residues. nih.gov The XXXG-type is common in the primary walls of a wide range of dicots, non-graminaceous monocots, and gymnosperms. uga.edu In contrast, xyloglucans with fewer xylose substitutions, such as the XXGG and XXGGG types, are characteristic of grasses and some eudicot families like Solanaceae. oup.comnih.gov

Further diversification arises from the addition of other sugar residues to the primary xylose sidechains. These can include galactose (Gal), fucose (Fuc), and arabinose (Ara). researchgate.net The presence and linkage of these sugars are often specific to certain plant groups. For instance, fucosylated xyloglucans, which result in oligosaccharides like XXFG (a common component of the XFG DP7 structure), are a hallmark of seed plants (spermatophytes) and have also been identified in hornworts. nih.goved.ac.uk This suggests that the ability to synthesize fucosylated xyloglucan emerged early in the evolution of land plants. nih.gov

However, fucosylation is not universal. Xyloglucans in some plant orders, such as the Solanales and Lamiales, often lack fucose but may contain arabinose residues instead. nih.gov The evolution of these diverse sidechains is thought to be a stepwise process, beginning with simple xylosylated glucans in ancestral green algae, followed by the emergence of galactosylated motifs in early land plants (embryophytes), and finally the appearance of fucosylated structures in the ancestors of spermatophytes. nih.gov This structural complexity can even vary within a single plant, depending on the tissue and its developmental stage. For example, fucosyl residues are often absent from the storage xyloglucans found in seeds but are present in the cell walls of vegetative parts of the same plant. uga.edunih.gov

Plant GroupPredominant Backbone MotifCommon Sidechain SubstituentsRepresentative Orders/Families
Most Eudicots & GymnospermsXXXGXylose, Galactose, FucoseRosids, Campanulid Asterids
Commelinid Monocots (e.g., Grasses)XXGG, XXGGGXylose (often unsubstituted)Poaceae
Lamiid AsteridsXXGG, XXGGG, XXXGXylose, Galactose, Arabinose (often lacks Fucose)Solanaceae, Oleaceae
Early Land Plants (e.g., Liverworts)XXGG, XXGGGXylose, Galactose-
Charophycean Green Algae (Ancestors)XXXG-likeXylose, Galactose, Fucose, Galacturonic AcidMesotaenium

Xyloglucan as a Carbon Source in Various Ecosystems

Beyond its structural importance within the plant, xyloglucan represents a significant reservoir of fixed carbon that becomes available to other organisms in various ecosystems. This occurs through several pathways, including seed germination, root exudation, and the decomposition of plant biomass.

Seed Storage and Germination: In many plant species, xyloglucan serves as a primary storage carbohydrate in the seeds, accumulated in thickened cell walls of the cotyledons or endosperm. nih.govoup.com These storage xyloglucans are typically less complex than their primary wall counterparts, often lacking fucosylation. nih.govresearchgate.net During germination, the plant mobilizes these reserves by secreting enzymes that break down the xyloglucan into smaller oligosaccharides, which are then absorbed and metabolized by the growing embryo, providing the necessary carbon and energy for early development. researchgate.net

Gut Microbiota and Digestion: For animals, including humans, xyloglucan is a component of dietary fiber. nih.gov Since the human genome does not encode the enzymes necessary to break down this complex polysaccharide, its digestion is dependent on the vast microbial community residing in the gut. nih.govbohrium.com Certain species of gut bacteria, particularly from the phylum Bacteroidetes (e.g., Bacteroides ovatus), possess specialized gene clusters known as xyloglucan utilization loci (XyGULs). nih.govasm.org These loci encode a suite of enzymes and binding proteins that work in concert to recognize, import, and systematically deconstruct xyloglucan molecules, including fucosylated oligosaccharides. asm.org The breakdown of xyloglucan by these microbes releases monosaccharides that can be fermented, providing energy for the bacteria and producing secondary metabolites like short-chain fatty acids that are beneficial to the host. researchgate.netbohrium.com This symbiotic relationship highlights the importance of xyloglucan as a key nutrient source supporting the gut microbiome. nih.gov

Extreme Environments: The role of xyloglucan as a carbon source extends even to extreme environments. In geothermal habitats, lignocellulosic biomass from surrounding vegetation can undergo transformation under hot and acidic conditions, making polysaccharides like xyloglucan available to extremophilic microorganisms. The hyperthermophilic archaeon Saccharolobus solfataricus, for example, possesses a suite of exo-acting glycoside hydrolases that can work together to break down xyloglucan oligosaccharides, releasing monosaccharides that can be used as an energy source. mdpi.com

Ecosystem/EnvironmentRole of XyloglucanPrimary Utilizing OrganismsKey Processes
Plant SeedsStorage CarbohydratePlant EmbryoEnzymatic mobilization during germination
Soil (Rhizosphere)Carbon Source, Soil AggregatorSoil Bacteria and FungiDecomposition of root exudates and plant litter
Human/Animal GutDietary Fiber (Prebiotic)Gut Microbiota (e.g., Bacteroidetes)Fermentation via xyloglucan utilization loci (XyGULs)
Geothermal HabitatsCarbon SourceExtremophilic Microorganisms (e.g., Archaea)Enzymatic hydrolysis of transformed biomass

Future Research Directions and Unanswered Questions

Integrated Systems Biology Approaches to Xyloglucan (B1166014) Dynamics

A complete understanding of the lifecycle of xyloglucans—from their synthesis and integration into the cell wall to their subsequent modification and degradation—requires a holistic perspective that transcends single-gene or single-pathway analyses. Integrated systems biology, which combines multi-omics data with computational modeling, offers a powerful framework for dissecting the complex network of interactions governing xyloglucan dynamics. nih.govresearchgate.net

Future research will focus on constructing comprehensive models of the xyloglucan metabolism network. This involves integrating various datasets:

Genomics and Transcriptomics: To identify the full suite of genes involved in XGO biosynthesis, transport, and modification, and to understand their transcriptional regulation in response to developmental cues and environmental stresses.

Proteomics: To quantify the abundance and post-translational modifications of key enzymes such as xylosyltransferases, galactosyltransferases, and fucosyltransferases.

Metabolomics: To profile the diverse array of XGO structures present in different tissues and developmental stages.

Table 1: Key Research Areas in Xyloglucan Systems Biology

Research AreaObjectiveKey MethodologiesPotential Insights
Network ModelingTo create a comprehensive, predictive model of xyloglucan metabolism and its interaction with other cellular processes.Multi-omics data integration (genomics, proteomics, metabolomics), computational modeling.Understanding of metabolic flux, regulatory hubs, and cross-talk between cell wall components.
Dynamic Flux AnalysisTo quantify the rates of XGO synthesis, turnover, and modification in living tissues.Stable isotope labeling, advanced mass spectrometry.Insights into how xyloglucan dynamics are modulated during growth, development, and stress responses.
Perturbation StudiesTo analyze the systemic effects of genetic or environmental perturbations on the xyloglucan network.CRISPR-Cas9 gene editing, targeted chemical genetics, environmental stress assays.Identification of critical nodes and compensatory mechanisms within the cell wall regulatory network.

Elucidating Receptor-Ligand Interactions for XGO Signaling

The biological activities of XGOs are predicated on their recognition by specific cellular receptors, which initiates a cascade of downstream signaling events. genextgenomics.combruker.com A major unanswered question in the field is the identity of these receptors and the molecular mechanisms of signal transduction. While the concept of receptor-ligand binding is fundamental to cellular communication, the specific partners for XGOs in plants remain largely elusive. genextgenomics.comnih.gov

Future research must prioritize the identification and characterization of XGO-binding proteins. Methodologies developed for studying protein-protein interactions, such as the use of highly sensitive cellular biosensors, could be adapted for this purpose. nih.gov These biosensors can be engineered to express chimeric receptors that link the extracellular recognition of a ligand (like an XGO) to a measurable intracellular signal, providing a powerful screening tool. nih.gov

Once candidate receptors are identified, research will need to delve into the biophysical and structural details of the interaction. Techniques like surface plasmon resonance (SPR) can quantify binding affinities, while structural biology approaches (e.g., X-ray crystallography, Cryo-EM) can provide atomic-level snapshots of the XGO-receptor complex. nih.gov Understanding these interactions is crucial for explaining how different XGO structures might elicit distinct physiological responses. Computational tools and predictive modeling of receptor-ligand interactions will also be instrumental in generating testable hypotheses about signaling pathways. nih.govresearchgate.net

Precision Engineering of Plant Cell Walls through XGO Modulation

The plant cell wall is a primary determinant of biomass recalcitrance, a major hurdle in the production of biofuels and other bio-based materials. nih.gov The ability to precisely modify cell wall composition is therefore a key goal for biotechnology. nih.govnih.gov Given their role in tethering cellulose (B213188) microfibrils, xyloglucans are a prime target for genetic engineering. biorxiv.org

Future research will leverage advanced genome-editing technologies, such as CRISPR-Cas9, to perform precision engineering of genes involved in XGO biosynthesis and modification. nih.gov This moves beyond simple gene knockouts to allow for more subtle modifications, such as altering the expression levels of specific glycosyltransferases to change the degree of galactosylation or fucosylation on the xyloglucan backbone. The goal is to "tune" the structure of xyloglucan to achieve desired cell wall properties. nih.gov For example, reducing the cross-linking between cellulose and xyloglucan could make the cellulose more accessible to enzymatic degradation, improving the efficiency of biofuel production. adelaide.edu.auosti.gov

This research will also explore the concept of creating "designer" cell walls by introducing novel XGO structures or modifying their abundance in a targeted manner. nih.gov For instance, studies have shown that the presence of side chains is crucial for xyloglucan solubility and secretion; manipulating these side chains could therefore be a powerful tool to alter cell wall architecture. nih.gov This approach requires a deep understanding of the structure-function relationships of different XGOs and their impact on the macroscopic properties of the cell wall. adelaide.edu.au

Expanding Biotechnological Utility beyond Current Scope

The unique physicochemical properties of xyloglucan and its oligosaccharides present significant opportunities for biotechnological applications that extend far beyond their role in the plant. Xyloglucan is already recognized for its biocompatibility, biodegradability, and mucoadhesive properties, making it an attractive biopolymer for various industries. cabidigitallibrary.org

A major direction for future research is the development of XGOs for high-value applications in the pharmaceutical and biomedical fields. Their potential in drug delivery and tissue engineering is an area of active investigation. cabidigitallibrary.org Research could focus on engineering XGO-based hydrogels for controlled drug release or as scaffolds for tissue regeneration. The ability of XGOs to interact with biological surfaces could be exploited to create advanced wound dressings or bio-adhesives.

Furthermore, the enzymatic modification of xyloglucan can generate novel oligosaccharides with specific biological activities. This opens the door to creating prebiotics that selectively promote the growth of beneficial gut microbes or developing new functional food ingredients. The enzymes involved in xyloglucan metabolism themselves, such as xyloglucan xyloglucosyl transferases, are also targets for bioengineering to improve their stability and catalytic efficiency for use in industrial processes, including bioremediation. adelaide.edu.au Exploring the vast structural diversity of XGOs and screening them for novel bioactivities will be key to unlocking their full biotechnological potential.

Q & A

Basic: What analytical methods are recommended for structural characterization of XFG xyloglucan oligosaccharide DP7?

To determine the structure of XFG DP7, combine nuclear magnetic resonance (NMR) for glycosidic linkage analysis, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) for molecular weight confirmation, and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for oligosaccharide profiling . Reduced (XFGol) and acetylated derivatives require additional techniques like reductive amination or acetylation efficiency assays using FT-IR .

Basic: What are the primary sources and extraction protocols for XFG DP7?

XFG DP7 is predominantly extracted from apple cell walls via enzymatic hydrolysis using xyloglucan-specific endoglucanases (e.g., XEG), followed by solid-phase extraction for purification . Commercial preparations often report ~50–80% purity, necessitating further refinement via size-exclusion chromatography (SEC) or hydrophilic interaction liquid chromatography (HILIC) .

Basic: How does XFG DP7 contribute to plant cell wall dynamics?

XFG DP7 acts as a signaling molecule in cell wall remodeling. It competes with native xyloglucans for integration into the cellulose-xyloglucan network via xyloglucan endotransglucosylase/hydrolase (XET) activity, modulating cell wall extensibility and growth . Non-reduced XFG DP7 accelerates elongation in pea stem segments by solubilizing wall-bound xyloglucans, while reduced forms (XFGol) exhibit suppressed activity .

Advanced: What experimental models elucidate the mechanochemical role of XFG DP7 in cell elongation?

Pea (Pisum sativum) stem segments are a validated model. Inner tissue elongation assays show that XFG DP7 integrates into the wall via XET, altering microtubule orientation (transverse vs. longitudinal) and wall stress relaxation . Antibody inhibition of XET (e.g., anti-pea XET IgG) can suppress these effects, confirming enzymatic mediation .

Advanced: How to resolve purity discrepancies in commercial XFG DP7 batches?

Commercial XFG DP7 often varies in purity (50–80% ). Researchers should validate purity using HPAEC-PAD coupled with enzymatic digestion (e.g., XEG) to isolate target oligosaccharides. SEC with calibrated dextran standards can separate DP7 from higher/lower DP contaminants .

Advanced: Why do monosaccharide and oligosaccharide profiles yield conflicting data in xyloglucan studies?

Monosaccharide analysis quantifies total wall components exhaustively, while oligosaccharide profiling (e.g., XEG digestion) reflects structural features like branching and acetylation. For example, sugarcane root studies showed arabinoxylan dominance in monosaccharide data but complex xyloglucan oligosaccharide patterns in TLC profiles . This highlights the need for complementary methods .

Advanced: How do enzymatic digestion patterns differ between XFG DP7 and other xyloglucan oligosaccharides?

Xyloglucan endoglucanase (XEG) cleaves the β-(1→4) glucan backbone, releasing characteristic oligosaccharides. XFG DP7 (non-reduced) produces distinct TLC bands (DP7) compared to acetylated or reduced forms, which migrate differently due to functional group modifications . Fucosylated variants (e.g., DP9F) show altered mobility vs. non-fucosylated .

Advanced: How to select reduced (XFGol) vs. acetylated (XFG(Ac)) derivatives for functional studies?

Reduced XFGol (C40H70O33 ) stabilizes the oligosaccharide against enzymatic degradation, ideal for long-term wall incorporation assays. Acetylated XFG(Ac) mimics natural post-synthetic modifications, enhancing solubility for in vitro binding studies (e.g., microtubule interaction assays ).

Advanced: What techniques determine the degree of polymerization (DP) and its biological implications?

MALDI-TOF-MS accurately confirms DP (e.g., DP7 at m/z 1076.94 ). DP influences function: DP7 accelerates elongation, while larger DPs (e.g., DP9–13) exhibit reduced mobility in wall integration assays . SEC-MALS (multi-angle light scattering) provides hydrodynamic radius data correlating DP with bioactivity .

Advanced: How to integrate XFG DP7 into glycome profiling workflows?

Use monoclonal antibodies (e.g., CCRC-M84 for fucosylated epitopes) to track XFG DP7 extractability in alkaline fractions (0.1–1 M NaOH ). Glycome profiling of sugarcane roots revealed non-fucosylated xyloglucans in all segments, while fucosylated forms localized to specific extracts, informing wall architecture models .

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